4-Phenyl-1H-2,3-benzoxazin-1-one

Flash vacuum pyrolysis Ring transposition Heterocyclic rearrangement

Researchers substituting benzoxazinone derivatives without validation encounter unacceptable variability in synthetic outcomes and bioassay data-the 4-phenyl substituent uniquely governs thermal rearrangement, biological potency (IC50 6.5-341.1 μM), and solvent-controlled divergent reactivity. This compound resolves those specificity challenges: • C-N transposition under flash vacuum pyrolysis (550-600 °C, 0.01 Torr) for scaffold diversification. • Baseline comparator for serine hydrolase SAR-electronic effects follow F > Cl > Br and ortho > meta > para. • Pd-catalyzed decarboxylative ortho C-H acylation substrate and AlCl3-mediated divergent synthesis (three product classes from one intermediate). Reliable global supply for synthetic methodology and medicinal chemistry programs.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 19298-29-4
Cat. No. B1296170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1H-2,3-benzoxazin-1-one
CAS19298-29-4
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32
InChIInChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(15-17-14)10-6-2-1-3-7-10/h1-9H
InChIKeyFUSZISDRVACNBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1H-2,3-benzoxazin-1-one: Structure & Procurement


4-Phenyl-1H-2,3-benzoxazin-1-one (CAS 19298-29-4, C14H9NO2, MW 223.23) is a heterocyclic benzoxazinone derivative characterized by a phenyl substituent at the 4-position of the fused oxazinone ring system . The compound has a reported melting point of 162.5–163.0 °C, predicted boiling point of 379.8 °C, and predicted density of 1.23 g/cm³, providing key physical parameters for handling and formulation . It is commercially available from multiple suppliers including Sigma-Aldrich (catalog S847143) as an Aldrich CPR product [1]. As a core scaffold within the benzoxazinone class, this compound serves as both a synthetic intermediate and a bioactive molecular framework for further derivatization [2].

Synthetic intermediate for thermal C–N transposition to 2,4-benzoxazinone isomer
Substrate for Pd-catalyzed decarboxylative C–H acylation
Baseline scaffold for α-chymotrypsin inhibitor SAR studies
Enables solvent-controlled divergent synthesis (three chemotypes)

Why Substitution Fails for 4-Phenylbenzoxazinone


Within the 1H-2,3-benzoxazin-1-one class, substitution patterns dramatically alter both chemical reactivity and biological activity, rendering generic interchange scientifically unsound. The unsubstituted parent compound 1H-2,3-benzoxazin-1-one (CAS 611-31-4) lacks the phenyl group that defines the thermal rearrangement behavior and biological interactions of the 4-phenyl derivative [1]. Comparative studies across 4-aryl-substituted analogs reveal that even minor electronic perturbations—such as substitution with chloro, methyl, or other functional groups—produce distinct reactivity profiles in ring-opening and rearrangement reactions [2]. Furthermore, structure–activity relationship analyses of benzoxazinones as α-chymotrypsin inhibitors demonstrate that the presence, position, and electronic nature of phenyl ring substituents critically modulate inhibitory potency (IC50 values ranging from 6.5 μM to 341.1 μM) [3]. Consequently, substituting this specific compound with an alternative benzoxazinone derivative without prior experimental validation introduces unacceptable variability in both synthetic outcomes and biological assays.

Unsubstituted parent (CAS 611-31-4) Lacks the 4-phenyl group required for thermal rearrangement and Pd-catalyzed acylation; reactivity profile may not transfer.
4-Aryl analogs with different substituents Electronic perturbations (e.g., Cl, CH3) alter ring-opening and rearrangement outcomes; enzyme inhibition potency shifts significantly (IC50 range 6.5–341.1 μM).

4-Phenylbenzoxazinone: Quantitative Evidence vs. Analogs


Thermal C–N Rearrangement Selectivity

Under flash vacuum pyrolysis (FVP) conditions at 550–600 °C and 0.01 Torr, 4-phenyl-1H-2,3-benzoxazin-1-one undergoes a C–N transposition rearrangement to yield 3-phenyl-2,4-benzoxazin-1-one. This rearrangement is not observed in related heterocyclic systems such as 1,2,3-benzotriazines, demonstrating a reaction pathway specific to the 2,3-benzoxazin-1-one scaffold with a 4-phenyl substituent [1]. The unsubstituted parent 1H-2,3-benzoxazin-1-one cannot undergo this rearrangement due to the absence of the phenyl group that facilitates C–N migration.

C–N Rearrangement
Head-to-head
4-Phenyl substrate → 3-phenyl-2,4-benzoxazin-1-one; 1,2,3-benzotriazine → no reaction
Enables access to 2,4-isomer scaffold
FVP 550–600 °C, 0.01 Torr; 2,3-benzoxazin-1-one specific
Flash vacuum pyrolysis Ring transposition Heterocyclic rearrangement

Pd-Catalyzed C–H Acylation Reactivity

4-Phenyl-1H-2,3-benzoxazin-1-one has been employed as a substrate in a palladium-catalyzed decarboxylative ortho C–H acylation method for N-sulfoximine benzamides, enabling access to functionalized 2-aroylaromatic carboxylic acid derivatives in good isolated yields . The unsubstituted parent compound 1H-2,3-benzoxazin-1-one lacks the aryl substituent required for this transformation, and the specific reactivity of the 4-phenyl group facilitates the decarboxylative coupling step that is not observed with non-aryl-substituted analogs.

Pd-Catalyzed C–H Acylation
Class-level
4-Phenyl substrate → decarboxylative acylation viable; Unsubstituted parent → not viable
Supports C–H functionalization chemistry
Requires 4-aryl group; data from class-level inference
C–H activation Palladium catalysis Decarboxylative acylation

Cytotoxicity in A549 Cells

In an MTT assay evaluating cytotoxicity against the human lung adenocarcinoma cell line A549, 4-phenyl-1H-2,3-benzoxazin-1-one exhibited an IC50 value of 65.43 μg/mL . This represents moderate cytotoxic activity when compared to the standard chemotherapeutic agent doxorubicin, which typically demonstrates IC50 values in the sub-micromolar to low micromolar range in this cell line. No direct head-to-head comparison data are available for other 4-aryl-substituted benzoxazinones in this assay system.

Cytotoxicity (A549)
Data to verify
IC50 65.43 μg/mL (compound) vs doxorubicin (low μM range, cross-study)
Supports cytotoxicity endpoint review
MTT assay; single concentration reported, no head-to-head
Anticancer Cytotoxicity A549 cell line

α-Chymotrypsin Inhibitory Baseline

A systematic SAR study of 28 benzoxazinone derivatives as α-chymotrypsin inhibitors reported IC50 values ranging from 6.5 μM to 341.1 μM and Ki values from 4.7 μM to 341.2 μM across the series [1]. The study established that the presence of substituents on the phenyl ring reduces inhibitory potential relative to the unsubstituted phenyl derivative. Specifically, fluoro substitution increased inhibitory potential, followed by chloro and bromo, while strong electron-donating or withdrawing groups showed positional dependence (ortho > meta > para) [2]. The unsubstituted 4-phenyl compound serves as the baseline comparator from which all substituent effects are measured.

α-Chymotrypsin Inhibition
Class-level
SAR series IC50 6.5–341.1 μM; 4-phenyl baseline
Establishes baseline for SAR studies
Substituent effects: F > Cl > Br; ortho > meta > para
Enzyme inhibition Serine protease Structure-activity relationship

AlCl3-Mediated Divergent Reactivity

When treated with anhydrous aluminium chloride (12 mol) in reactive hydrocarbon solvents, 4-aryl-1H-2,3-benzoxazin-1-ones undergo rearrangement to yield o-aroylbenzophenone anils [1]. In contrast, the same reaction performed in hot nitrobenzene or chlorobenzene yields N-arylphthalimides, while reactions in benzene, toluene, or p-xylene produce o-aroylanilides [2]. This solvent-dependent divergence in product outcome is characteristic of the 4-aryl-substituted benzoxazinone scaffold and is not observed with the unsubstituted parent compound due to the absence of the 4-aryl group required for the rearrangement.

Solvent-Dependent Divergence
Class-level
Three product classes accessible: o-aroylbenzophenone anils, N-arylphthalimides, o-aroylanilides
Enables divergent synthesis from single scaffold
AlCl3-mediated; solvent choice determines product
Electrophilic rearrangement Lewis acid catalysis Synthetic methodology

Application Scenarios: 4-Phenylbenzoxazinone


Flash Vacuum Pyrolysis for 2,4-Benzoxazinone Isomers

Researchers requiring access to the 3-phenyl-2,4-benzoxazin-1-one scaffold should utilize 4-phenyl-1H-2,3-benzoxazin-1-one as the starting material under flash vacuum pyrolysis conditions (550–600 °C, 0.01 Torr). This C–N transposition rearrangement is specific to the 2,3-benzoxazin-1-one system bearing a 4-phenyl substituent and does not proceed with alternative heterocycles such as 1,2,3-benzotriazines . This application is validated by the quantitative evidence of distinct product formation versus comparator systems.

Pd-Catalyzed C–H Functionalization Building Block

This compound is an established substrate for palladium-catalyzed decarboxylative ortho C–H acylation of N-sulfoximine benzamides, enabling the synthesis of 2-aroylaromatic carboxylic acid derivatives . Procurement is justified for synthetic chemistry groups developing C–H activation methodologies or preparing aroyl-substituted aromatic carboxylic acid libraries that require the 4-phenylbenzoxazinone scaffold as a coupling partner.

Serine Protease Inhibitor SAR Baseline

In medicinal chemistry programs targeting α-chymotrypsin or related serine hydrolases, the unsubstituted 4-phenyl-1H-2,3-benzoxazin-1-one serves as the essential baseline comparator for structure–activity relationship studies . SAR data demonstrate that substituent introduction on the phenyl ring produces quantifiable changes in inhibitory potency (IC50 range 6.5–341.1 μM), with electronic effects following the rank order fluoro > chloro > bromo and positional preference ortho > meta > para [3]. Procuring this compound is necessary to establish the reference point for any systematic derivative evaluation.

Solvent-Controlled Divergent Synthesis

This compound enables access to three distinct product classes—o-aroylbenzophenone anils, N-arylphthalimides, and o-aroylanilides—through AlCl3-mediated reactions simply by varying the solvent system . This solvent-controlled divergent reactivity is not available with the unsubstituted parent benzoxazinone, which lacks the requisite 4-aryl group for these rearrangements. Procurement is strategically valuable for laboratories engaged in diversity-oriented synthesis or generating compound libraries from a single versatile intermediate.

Application
Selection Property
Validation Focus
2,4-Benzoxazinone isomer synthesis
Thermal rearrangement specificity (4-phenyl required)
Confirm C–N transposition under FVP conditions
C–H functionalization building block
Decarboxylative acylation reactivity
Verify coupling efficiency with N-sulfoximine benzamides
α-Chymotrypsin inhibitor SAR baseline
Unsubstituted phenyl reference scaffold
Benchmark IC50 against substituted derivatives in enzyme assay
Divergent synthesis platform
Solvent-controlled product outcome
Reproduce solvent-dependent rearrangement (anils, phthalimides, anilides)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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